7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound is a pyrimido-triazinone derivative characterized by a benzyl group at position 7, a methyl group at position 8, a phenyl group at position 1, and an isopropyl substituent at position 2.
Properties
Molecular Formula |
C23H26N4O |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-benzyl-8-methyl-1-phenyl-3-propan-2-yl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H26N4O/c1-17(2)25-15-26(20-12-8-5-9-13-20)23-24-18(3)21(22(28)27(23)16-25)14-19-10-6-4-7-11-19/h4-13,17H,14-16H2,1-3H3 |
InChI Key |
PAJUGMBOOQLWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3)C(C)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrimido-Triazinone Family
A. 7-(4-Chlorobenzyl)-3-(4-Methoxybenzyl)-8-Methyl-1,2,3,4-Tetrahydro-6H-Pyrimido[1,2-a][1,3,5]Triazin-6-One (CAS 1374509-74-6)
- Substituents : Chlorobenzyl (position 7), methoxybenzyl (position 3), methyl (position 8).
- Molecular Formula : C₂₂H₂₃ClN₄O₂.
- Molecular Weight : 410.91 g/mol.
B. 4-Aryl-2-Thioxo-3,4-Dihydro-1H-Pyrimido[1,2-a][1,3,5]Triazin-6(2H)-ones
- Substituents : Aryl groups at position 4, thioxo (C=S) group at position 2.
- Key Differences: The thioxo group introduces hydrogen-bonding capacity, enhancing interactions with bacterial enzymes.
Tetrahydroimidazo[1,2-a]Pyridine Derivatives
A. Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2d)
- Molecular Formula : C₂₈H₂₅N₃O₇.
- Melting Point : 215–217°C.
- The nitro and cyano groups enhance electrophilicity, which may influence reactivity in biological systems .
B. Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l)
- Molecular Formula : C₂₉H₂₇N₃O₇.
- Melting Point : 243–245°C.
- Key Differences : The phenethyl group increases steric bulk compared to the target compound’s benzyl substituent, possibly affecting binding pocket interactions .
4H-Pyrido[1,2-a]Pyrimidin-4-One Derivatives
A. 2-(3-Fluoro-4-Methoxyphenyl)-7-[(3aR,6aS)-5-(Propan-2-yl)Hexahydropyrrolo[3,4-c]Pyrrol-2(1H)-yl]-4H-Pyrido[1,2-a]Pyrimidin-4-One
Comparative Data Table
Key Research Findings
- Structure-Activity Relationships (SAR) :
- Biological Potential: While the target compound’s activity is undocumented, analogs with thioxo or fluorinated groups show promise in antibacterial and CNS-targeting applications .
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties. Its structure features a triazinone core fused with a tetrahydropyrimidine ring, contributing to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies on related pyrimidine derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.
Anticancer Activity
Pyrimidine derivatives have been explored for their anticancer properties. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression. In vitro studies on related compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . It is hypothesized that 7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may exhibit similar effects.
Neuroprotective Effects
Some triazole and pyrimidine derivatives have shown neuroprotective effects in models of neurodegenerative diseases. These compounds may act through antioxidant mechanisms or by modulating neurotransmitter systems. Given the structural parallels with neuroprotective agents, this compound warrants investigation in this area.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the benzyl and propan-2-yl groups could significantly impact its efficacy and selectivity toward specific biological targets.
Study 1: Antimicrobial Screening
In a comparative study of various pyrimidine derivatives:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Moderate against S. aureus |
| Compound B | 16 | Weak against E. coli |
| 7-benzyl... | TBD | TBD |
This table illustrates the need for further testing of 7-benzyl-8-methyl... to establish its Minimum Inhibitory Concentration (MIC) values against relevant pathogens.
Study 2: Cytotoxicity Assay
In vitro assays conducted on structurally related compounds revealed:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | MCF-7 | 12 |
| Compound D | HeLa | 15 |
| 7-benzyl... | TBD | TBD |
These findings highlight the potential for further exploration into the cytotoxic effects of 7-benzyl... on cancer cell lines.
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